molecular formula C16H31NO4Si B1178541 eurocidin C CAS No. 128808-61-7

eurocidin C

Cat. No.: B1178541
CAS No.: 128808-61-7
Attention: For research use only. Not for human or veterinary use.
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Description

Eurocidin C is a glycosylated pentaene macrolide antibiotic produced by Streptomyces eurocidicus and related actinomycetes. It belongs to the polyene macrolide family, characterized by a large macrolactone ring conjugated with multiple double bonds (typically five in pentaenes) and a sugar moiety critical for antifungal activity . This compound specifically targets ergosterol in fungal membranes, disrupting membrane integrity and causing cell death . Its structure includes a mycosamine sugar at C15 but lacks a hydroxyl group at C27, distinguishing it from other glycosylated polyenes like selvamicin . This compound is part of a broader family of eurocidins (e.g., Eurocidin D/E), which share structural similarities but differ in glycosylation patterns and biosynthetic pathways .

Properties

CAS No.

128808-61-7

Molecular Formula

C16H31NO4Si

Synonyms

eurocidin C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below summarizes key differences between Eurocidin C and structurally/functionally related polyene macrolides:

Compound Class Double Bonds Glycosylation Site Producing Organism Key Features
This compound Pentaene 5 C15 (mycosamine) Streptomyces eurocidicus Lacks C27 hydroxyl; high ergosterol specificity; lower yield vs. heptaenes
Amphotericin B Heptaene 7 C19 (mycosamine) Streptomyces nodosus Broad-spectrum antifungal activity; higher toxicity due to non-selective sterol binding
Nystatin Heptaene 7 C19 (mycosamine) Streptomyces noursei Similar mechanism to Amphotericin B; used topically due to systemic toxicity
Rimocidin Tetraene 4 C27 (D-olivose) Streptomyces rimosus Targets ergosterol; less potent than pentaenes/heptaenes; distinct BGC
Pentamycin Pentaene 5 Undisclosed Streptomyces penticus Similar UV profile (318, 333, 351 nm) to this compound; higher melting point (237°C)
Fungichromin Polyene Variable None Streptomyces cellidosae Non-glycosylated; pale yellow crystals; alkaline hydrolysis yields fragments

Q & A

Q. What are the key considerations when designing experiments to evaluate the antimicrobial activity of Eurocidin C?

To ensure robust experimental design:

  • Define independent variables (e.g., this compound concentration, microbial strain) and dependent variables (e.g., inhibition zone, MIC/MBC values).
  • Include control groups (positive/negative controls) and replicate experiments to account for biological variability .
  • Follow guidelines for reporting experimental methods, including detailed synthesis protocols and characterization data (e.g., NMR, HPLC) in the main text or supplementary materials .
  • Use statistical methods (e.g., ANOVA, t-tests) to validate results, consulting a statistician during the design phase .

How can researchers formulate a focused research question on this compound’s mechanism of action using established frameworks?

Apply the PICO framework :

  • Population : Specific microbial targets (e.g., Staphylococcus aureus).
  • Intervention : Exposure to this compound at varying concentrations.
  • Comparison : Untreated controls or comparator antibiotics.
  • Outcome : Mechanistic changes (e.g., membrane disruption, gene expression). Ensure the question aligns with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. What strategies ensure a comprehensive literature review on this compound while avoiding unreliable sources?

  • Use academic databases (e.g., PubMed, SciFinder) with targeted keywords: “this compound biosynthesis,” “structure-activity relationships,” or “antimicrobial mechanisms” .
  • Exclude non-peer-reviewed sources (e.g., ) and prioritize recent studies in high-impact journals .
  • Screen abstracts for relevance and apply inclusion/exclusion criteria (e.g., focus on Gram-positive pathogens) .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data of this compound across studies?

  • Systematic comparison : Identify differences in experimental conditions (e.g., microbial strains, assay protocols) that may explain discrepancies .
  • Statistical re-analysis : Apply meta-analytical techniques to reconcile conflicting results, ensuring transparency in data normalization .
  • Expert consultation : Engage microbiologists or bioinformaticians to interpret methodological limitations (e.g., variability in MIC testing) .

Q. What methodologies are recommended for elucidating the structure-activity relationships (SAR) of this compound derivatives?

  • Synthetic modification : Systematically alter functional groups (e.g., acyl side chains) and assess bioactivity changes .
  • Computational modeling : Use molecular docking or MD simulations to predict binding affinities with target proteins (e.g., bacterial lipid II) .
  • Spectroscopic validation : Confirm derivative structures via LC-MS and circular dichroism, adhering to reporting standards for new compounds .

Q. How can multi-omics approaches be integrated to study this compound’s effects on microbial communities?

  • Experimental design : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to profile microbial responses at multiple timepoints .
  • Data integration : Use bioinformatics pipelines (e.g., KEGG pathway analysis) to link gene expression changes with metabolic shifts .
  • Controls : Include untreated samples and account for batch effects in omics data normalization .

Methodological Guidance for Data Reproducibility and Sharing

Q. What steps are essential for ensuring the reproducibility of this compound synthesis and characterization?

  • Document synthesis protocols in detail, including reaction conditions (temperature, solvent) and purification steps .
  • Provide raw characterization data (e.g., NMR spectra, HPLC chromatograms) in supplementary materials .
  • Share chemical data via FAIR-compliant repositories (e.g., Zenodo) with metadata on experimental parameters .

Q. How can researchers apply FAIR principles when publishing datasets related to this compound?

  • Findability : Use persistent identifiers (DOIs) and keywords (e.g., “this compound antimicrobial resistance”) in data repositories .
  • Accessibility : Deposit datasets in open-access platforms (e.g., EMBL-EBI) with clear licensing terms .
  • Interoperability : Format data using standardized templates (e.g., ISA-Tab for omics) .

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